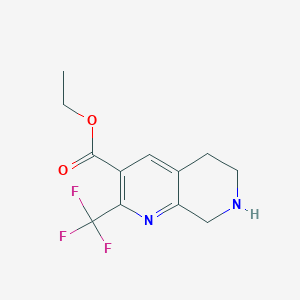

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a compound that belongs to the class of trifluoromethylated heterocycles. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.

Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

- Molecular Formula : C12H13F3N2O2

- Molecular Weight : 274.24 g/mol

- CAS Number : 794461-86-2

The compound features a naphthyridine core structure with a trifluoromethyl group that enhances its lipophilicity and potential binding affinity to biological targets. This structural arrangement is pivotal for its observed biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents suggests potential mechanisms involving apoptosis induction and cell cycle arrest.

- Neurological Effects : The compound has been investigated for its effects on neurological pathways. Its ability to cross the blood-brain barrier due to lipophilicity makes it a candidate for treating neurodegenerative diseases.

Anticancer Studies

A study conducted on the compound's cytotoxic effects demonstrated significant activity against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation via p53 pathway |

These results highlight the compound's potential as an anticancer agent, with IC50 values indicating effective concentrations for inhibiting cell growth.

Neurological Studies

In neurological research, this compound has shown promise in modulating neurotransmitter systems. A comparative study indicated that it could enhance synaptic plasticity in models of Alzheimer's disease by increasing levels of acetylcholine.

Case Studies

-

Case Study on Cancer Treatment :

- Objective : Evaluate the efficacy of the compound in vivo.

- Method : Mice bearing xenografts of human lung cancer were treated with varying doses.

- Findings : Significant tumor reduction was observed at doses above 20 mg/kg, correlating with increased apoptosis markers in tumor tissues.

-

Case Study on Neuroprotection :

- Objective : Assess neuroprotective effects in a rat model of induced neurodegeneration.

- Method : Rats were administered the compound prior to neurotoxin exposure.

- Findings : Treated rats exhibited reduced oxidative stress markers and improved cognitive function compared to controls.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate | Additional amino group | Neuroprotective properties | More complex structure |

| 2-(Trifluoromethyl)quinoline | Quinoline core | Antimicrobial activity | Different bicyclic structure |

| Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Pyrazole structure | Anti-inflammatory properties | Different heterocyclic framework |

Properties

CAS No. |

794461-86-2 |

|---|---|

Molecular Formula |

C12H13F3N2O2 |

Molecular Weight |

274.24 g/mol |

IUPAC Name |

ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H13F3N2O2/c1-2-19-11(18)8-5-7-3-4-16-6-9(7)17-10(8)12(13,14)15/h5,16H,2-4,6H2,1H3 |

InChI Key |

HQUITAKYLCSYBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CNCCC2=C1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.